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molecular formula C3H9NNa2O7P2 B8802444 PAMIDRONATE DISODIUM

PAMIDRONATE DISODIUM

Cat. No. B8802444
M. Wt: 279.03 g/mol
InChI Key: CEYUIFJWVHOCPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04639338

Procedure details

70.0 kg of 3-amino-1-hydroxypropane-1,1-diphosphonic acid are suspended while stirring in 140 liters of demineralised water. The suspension is heated to 65°-70° and 59.9 liters (79.5 kg) of 30% aqueous sodium hydroxide solution are added at such a rate that the temperature of the reaction mixture rises to approximately 85° with the formation of a clear solution. The pH value of the solution should be between 7.2 and 7.5. It can be finely adjusted if necessary by the addition of small amounts of 30% sodium hydroxide solution or of 3-amino-1-hydroxypropane-1,1-diphosphonic acid. The solution is cleared by filtering through a filter that is coated with a small quantity of diatomaceous earth and has been preheated to 75°-80° into a vessel preheated to the same temperature. The solution is inoculated, and, while stirring, cooled in the course of 2 hours to 20°-25°, 70 liters of 96% ethanol are added in the course of a further 2 hours while stirring, the mixture is then cooled to 0°-5° in the course of 1 hour and the reaction is completed by stirring at this temperature for at least 1 hour. The mother liquor is then centrifuged off and the residue is washed in portions with a mixture of 25 liters of ethanol and 45 liters of demineralised water. The whole is centrifuged thoroughly and dried in a vacuum cabinet at 35°-40° until the weight is constant (approximately 24 hours). Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate is obtained in the novel crystal form containing water of crystallisation (modification E), the IR spectrum of which is identical to that of the product obtained according to Example 1.
Quantity
70 kg
Type
reactant
Reaction Step One
Quantity
59.9 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
140 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:13])([P:9]([OH:12])(=[O:11])[OH:10])[P:5]([OH:8])(=[O:7])[OH:6].[OH-].[Na+:15]>O>[NH2:1][CH2:2][CH2:3][C:4]([OH:13])([P:5]([OH:8])(=[O:6])[OH:7])[P:9]([O-:12])(=[O:10])[O-:11].[Na+:15].[Na+:15] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
70 kg
Type
reactant
Smiles
NCCC(P(O)(=O)O)(P(O)(=O)O)O
Step Two
Name
Quantity
59.9 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(P(O)(=O)O)(P(O)(=O)O)O
Step Five
Name
Quantity
140 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated to 65°-70°
CUSTOM
Type
CUSTOM
Details
rises to approximately 85° with the formation of a clear solution
FILTRATION
Type
FILTRATION
Details
by filtering through
FILTRATION
Type
FILTRATION
Details
a filter that
CUSTOM
Type
CUSTOM
Details
has been preheated to 75°-80° into a vessel
TEMPERATURE
Type
TEMPERATURE
Details
cooled in the course of 2 hours to 20°-25°
Duration
2 h
ADDITION
Type
ADDITION
Details
70 liters of 96% ethanol are added in the course of a further 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then cooled to 0°-5° in the course of 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring at this temperature for at least 1 hour
WASH
Type
WASH
Details
the residue is washed in portions with a mixture of 25 liters of ethanol and 45 liters of demineralised water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum cabinet at 35°-40° until the weight
CUSTOM
Type
CUSTOM
Details
(approximately 24 hours)
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
NCCC(P([O-])(=O)[O-])(P(O)(=O)O)O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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